1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound It is characterized by the presence of an indene moiety, a methoxyphenethyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Methoxyphenethyl Group: This step involves the reaction of the indene derivative with a methoxyphenethyl halide under basic conditions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-hydroxyphenethyl)urea
- 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-chlorophenethyl)urea
Uniqueness
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further study.
Properties
IUPAC Name |
1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-17-8-6-15(7-9-17)11-13-21-19(23)22-14-20(24)12-10-16-4-2-3-5-18(16)20/h2-9,24H,10-14H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRGSDOGAUXYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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